Computed Lipophilicity (XLogP3) Differentiation Against Isomeric Trifluoromethylphenoxyanilines
The target compound, 2-[3-(trifluoromethyl)phenoxy]aniline, exhibits a computed XLogP3 of 3.3, which is significantly lower than its 3- and 4-aniline positional isomers. This lower lipophilicity suggests superior aqueous solubility and a distinct ADME profile, making it a preferred starting point for optimizing bioavailability when compared to the more lipophilic alternatives. The difference is driven by the ortho-amino group's influence on the overall molecular dipole and solvation energy [1][2][3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 3-[3-(trifluoromethyl)phenoxy]aniline (XLogP3 = 3.7); 4-[3-(trifluoromethyl)phenoxy]aniline (XLogP3 = 3.8) |
| Quantified Difference | ΔXLogP3 = -0.4 and -0.5, respectively, indicating a 12-15% lower predicted logP. |
| Conditions | Values computed using XLogP3 3.0 algorithm, as reported in PubChem release 2024.11.20. |
Why This Matters
A lower logP value of 0.4-0.5 log units is often associated with substantially improved aqueous solubility, reduced metabolic turnover, and lower promiscuity, critical factors for lead-like compound selection.
- [1] PubChem. (2026). 2-[3-(Trifluoromethyl)phenoxy]aniline (CID 19626916). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/55919-49-8. View Source
- [2] PubChem. (2026). 3-[3-(Trifluoromethyl)phenoxy]aniline (CID 23191544). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/625106-28-7. View Source
- [3] PubChem. (2026). 4-[3-(Trifluoromethyl)phenoxy]aniline (CID 2760750). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/41605-31-6. View Source
